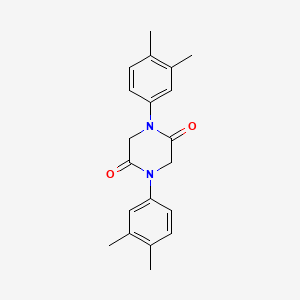![molecular formula C19H18BrCl2N3O3 B11565362 (3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(2,4-dichlorophenyl)butanamide](/img/structure/B11565362.png)
(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(2,4-dichlorophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2,4-DICHLOROPHENYL)BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and phenoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of (3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2,4-DICHLOROPHENYL)BUTANAMIDE involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Preparation of 4-BROMO-2-METHYLPHENOL: This intermediate is synthesized through the bromination of 2-methylphenol using bromine in the presence of a catalyst.
Formation of 2-(4-BROMO-2-METHYLPHENOXY)ACETIC ACID: This step involves the reaction of 4-BROMO-2-METHYLPHENOL with chloroacetic acid under basic conditions.
Synthesis of 2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDE: The acetic acid derivative is then converted to the corresponding amide using ammonia or an amine.
Formation of the Final Compound: The final step involves the reaction of 2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDE with N-(2,4-DICHLOROPHENYL)BUTANAMIDE under specific conditions to yield (3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2,4-DICHLOROPHENYL)BUTANAMIDE.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of large-scale reactors and purification systems.
Chemical Reactions Analysis
(3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2,4-DICHLOROPHENYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide or amine groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
(3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2,4-DICHLOROPHENYL)BUTANAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth and proliferation.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2,4-DICHLOROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
(3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2,4-DICHLOROPHENYL)BUTANAMIDE can be compared with other similar compounds, such as:
(3E)-3-{[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2,4-DICHLOROPHENYL)BUTANAMIDE: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
(3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2,4-DIFLUOROPHENYL)BUTANAMIDE: The presence of fluorine atoms instead of chlorine atoms can influence the compound’s chemical properties and interactions with biological targets.
The uniqueness of (3E)-3-{[2-(4-BROMO-2-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2,4-DICHLOROPHENYL)BUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C19H18BrCl2N3O3 |
|---|---|
Molecular Weight |
487.2 g/mol |
IUPAC Name |
(3E)-3-[[2-(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene]-N-(2,4-dichlorophenyl)butanamide |
InChI |
InChI=1S/C19H18BrCl2N3O3/c1-11-7-13(20)3-6-17(11)28-10-19(27)25-24-12(2)8-18(26)23-16-5-4-14(21)9-15(16)22/h3-7,9H,8,10H2,1-2H3,(H,23,26)(H,25,27)/b24-12+ |
InChI Key |
UMGNQONZBRZJEI-WYMPLXKRSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)N/N=C(\C)/CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NN=C(C)CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11565287.png)
![2-(3-bromophenoxy)-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11565292.png)
![(1S,2S,3aR)-2-(4-fluorophenyl)-1-[(4-methylphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11565300.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11565303.png)
![2-[bis(4-methylphenyl)methyl]-2-bromo-1H-indene-1,3(2H)-dione](/img/structure/B11565307.png)
![N-({N'-[(E)-{4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B11565308.png)
![(4Z)-2-phenyl-4-[2-(thiophen-2-yl)-4H-chromen-4-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11565313.png)

![5-{[(4-methyl-2-nitrophenyl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11565319.png)
![N'-[(E)-(2-Hydroxy-3-methoxyphenyl)methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B11565327.png)
![N-({N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chloro-4-methylphenyl)benzenesulfonamide](/img/structure/B11565333.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B11565334.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(4-bromophenoxy)propanehydrazide](/img/structure/B11565336.png)
![4-[(E)-{2-[4-(diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-nitrophenol](/img/structure/B11565342.png)
